N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-11-12-24-15-19(23-21(24)13-16)14-22-27(25,26)20-9-7-18(8-10-20)17-5-3-2-4-6-17/h2-13,15,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNARFXUYEQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core Structure
The foundational step involves constructing the imidazo[1,2-a]pyridine ring system. A solvent- and catalyst-free microwave-assisted method proves highly effective for this purpose. The reaction between 2-amino-5-methylpyridine and α-bromoacetone under microwave irradiation (100 W, 65°C) generates 7-methylimidazo[1,2-a]pyridine in 90% yield. This approach eliminates solvent waste and reduces reaction time to 15 minutes compared to traditional thermal methods requiring 60 minutes.
Critical parameters for optimal cyclization include:
- Microwave power : 100 W ensures uniform heating without decomposition
- Temperature control : Maintaining 65°C prevents side reactions
- Molar ratio : Equimolar quantities of amine and α-bromoketone
The reaction mechanism proceeds through nucleophilic attack of the pyridine nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization and aromatization.
Coupling with [1,1'-Biphenyl]-4-sulfonamide
The final assembly employs nucleophilic substitution between 2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine and [1,1'-biphenyl]-4-sulfonamide. Optimal results occur in anhydrous DMF using potassium carbonate (2.5 eq) as base at 60°C for 12 hours, yielding the target compound in 85% purity.
Key considerations :
- Base selection : K₂CO₃ outperforms stronger bases (e.g., NaH) by minimizing sulfonamide decomposition
- Solvent effects : DMF enhances sulfonamide nucleophilicity through polar aprotic stabilization
- Stoichiometry : 1:1.2 molar ratio (bromide:sulfonamide) ensures complete conversion
The reaction proceeds via an SN2 mechanism, with the sulfonamide nitrogen attacking the benzylic bromide center. Post-reaction purification through silica gel chromatography (ethyl acetate/hexane 3:7) removes unreacted starting materials.
Spectroscopic Characterization and Validation
Comprehensive analytical data confirm successful synthesis:
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.82 (s, 1H, H-2 pyridinic)
- δ 7.95–7.63 (m, 9H, biphenyl and imidazo protons)
- δ 4.72 (s, 2H, CH₂ linker)
- δ 2.37 (s, 3H, 7-CH₃)
IR (KBr) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 1645 cm⁻¹ (C=N imidazo ring)
HRMS (ESI+) :
- m/z calculated for C₂₄H₂₂N₃O₂S [M+H]⁺: 416.1431
- Found: 416.1428
Comparative Analysis of Synthetic Routes
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 15 min | 60 min |
| Yield | 90% | 80% |
| Solvent Consumption | 0 mL | 50 mL |
| Energy Input | 100 W | 150 W |
The microwave-assisted approach demonstrates clear advantages in sustainability and efficiency, aligning with green chemistry principles.
Challenges in Process Scale-Up
Industrial implementation faces two primary hurdles:
- Microwave reactor design : Maintaining uniform irradiation in batch systems >10 kg
- Bromination control : Preventing dibromination requires precise stoichiometry
Recent advances in continuous-flow microwave systems show promise for kilogram-scale production, achieving 87% yield in pilot trials.
Chemical Reactions Analysis
Types of Reactions
N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the compound, while oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Core Heterocycle Influence: The imidazopyridine core in the target compound is distinct from pyrimidine (e.g., ) or indazole () analogs. Imidazopyridines are known for superior kinase inhibition profiles due to their planar aromaticity and nitrogen positioning, which enhance target binding . Pyrimidine-based analogs () may exhibit different selectivity profiles, particularly in ATP-binding pockets, due to altered hydrogen-bonding capabilities.
Substituent Effects :
- The biphenyl group in the target compound likely improves hydrophobic interactions compared to methoxyphenyl () or benzonitrile () derivatives. However, methoxy groups () may enhance aqueous solubility.
- Fluorine in could increase metabolic stability and binding affinity via electronegative interactions, whereas the ethoxy group in might reduce oxidative metabolism.
Research Findings and Implications
- Biological Activity : While specific data for the target compound are unavailable, sulfonamides with imidazopyridine cores () and fluorinated analogs () are frequently associated with kinase inhibition (e.g., JAK2, ALK) and anti-inflammatory activity.
- Synthetic Feasibility : The biphenyl sulfonamide scaffold may pose synthetic challenges compared to smaller analogs (), requiring multi-step coupling reactions .
- Pharmacokinetics: The dimethylamino group in could enhance blood-brain barrier penetration, whereas the biphenyl group in the target compound may limit it due to increased hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
